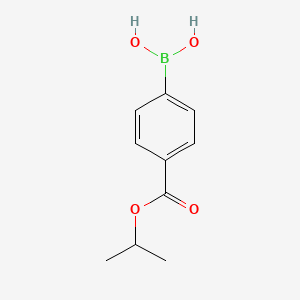

3',4'-Dimethyl-2,2,2-trifluoroacetophenone

Vue d'ensemble

Description

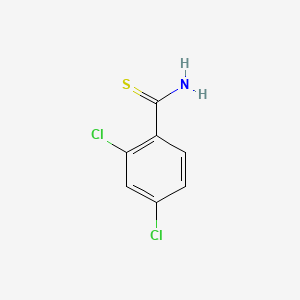

The compound 3',4'-Dimethyl-2,2,2-trifluoroacetophenone is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar trifluoromethyl-containing compounds. For instance, the synthesis of various heterocycles and the use of trifluoromethyl groups in asymmetric synthesis are highlighted, which may share some synthetic parallels with the compound .

Synthesis Analysis

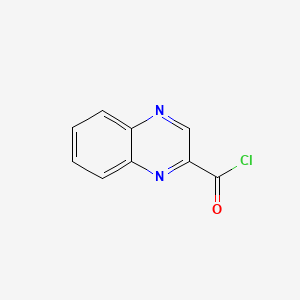

The synthesis of compounds related to 3',4'-Dimethyl-2,2,2-trifluoroacetophenone involves the use of dichloroacetyl chloride and electron-rich amino-heterocycles to produce fused pyridines . Additionally, asymmetric synthesis techniques have been employed to create sterically constrained pyroglutamic acids with trifluoromethyl groups, indicating the potential for similar approaches in the synthesis of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone . These methods demonstrate the importance of careful selection of starting materials and reaction conditions to achieve the desired molecular architecture and stereochemistry.

Molecular Structure Analysis

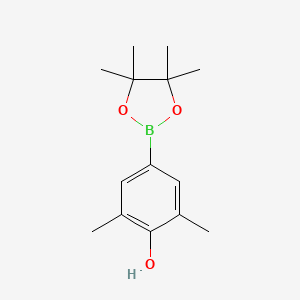

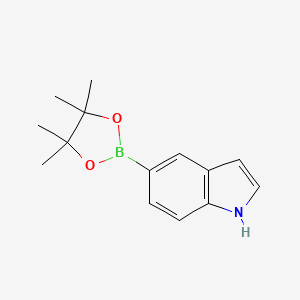

The molecular structure of compounds similar to 3',4'-Dimethyl-2,2,2-trifluoroacetophenone has been elucidated using X-ray crystallography, as seen in the synthesis of strongly fluorescent oxazoles . This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's reactivity and properties. Although the exact structure of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone is not provided, insights from related compounds suggest that it would likely exhibit a planar aromatic system with electron-donating methyl groups and an electron-withdrawing trifluoromethyl group affecting its electronic properties.

Chemical Reactions Analysis

The chemical reactions involving compounds with structural features similar to 3',4'-Dimethyl-2,2,2-trifluoroacetophenone include the formation of annulated α-(formyl)pyridines through hydrolysis and the synthesis of oxazoles with high fluorescence quantum yields . These reactions demonstrate the reactivity of the carbonyl and aromatic moieties, which are likely to be present in 3',4'-Dimethyl-2,2,2-trifluoroacetophenone, and suggest potential pathways for its functionalization and application in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3',4'-Dimethyl-2,2,2-trifluoroacetophenone are not directly discussed, the properties of related compounds can provide some insights. For example, the presence of trifluoromethyl groups is known to impart unique properties such as increased lipophilicity and chemical stability . The methyl groups can influence the compound's volatility and solubility. Additionally, the synthesis of fluorescent oxazoles indicates that the electronic nature of the substituents on the aromatic ring can significantly affect the photophysical properties of these molecules . Therefore, it can be inferred that 3',4'-Dimethyl-2,2,2-trifluoroacetophenone would exhibit properties influenced by its trifluoromethyl and methyl substituents, potentially including altered reactivity, stability, and fluorescence characteristics.

Propriétés

IUPAC Name |

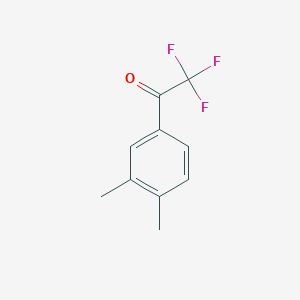

1-(3,4-dimethylphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-3-4-8(5-7(6)2)9(14)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJVJGZSCQYMMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374439 | |

| Record name | 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

CAS RN |

75833-26-0 | |

| Record name | 3',4'-Dimethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.